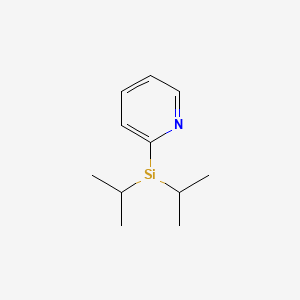

2-(Diisopropylsilyl)pyridine

Übersicht

Beschreibung

2-(Diisopropylsilyl)pyridine, commonly referred to as DSP, is a versatile organosilicon compound that has been used in various applications in both organic and inorganic chemistry. It is a colorless liquid at room temperature and has a melting point of -19.7 °C and a boiling point of 78.5 °C. DSP is a valuable reagent in organic synthesis and has been used in a variety of reactions, including Diels-Alder, Wittig, and Heck reactions. In addition, it has been used in the synthesis of various organic and inorganic compounds, such as polymers and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

2-(Diisopropylsilyl)pyridine plays a significant role in the synthesis and coordination chemistry of various compounds. It is used in the development of ligands like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are valuable for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Photocatalytic Degradation Studies

This chemical is also important in studies focusing on the photocatalytic degradation of pyridine derivatives. Research into the degradation and mineralization of pyridine-based compounds in aqueous solutions, especially concerning their environmental impact and removal from wastewaters, has utilized derivatives of this compound (Stapleton et al., 2010).

Antiproliferative and Catalytic Properties

In the field of medicinal chemistry, copper(ii) complexes involving derivatives of this compound have been studied for their antiproliferative properties against human carcinomas. These compounds also exhibit promising catalytic activities in the oxidation of alkanes and alcohols with peroxides, demonstrating their utility in chemical synthesis and pharmaceutical research (Choroba et al., 2019).

Chemical Sensing and Selectivity

This compound derivatives have applications in chemical sensing, particularly in the detection of specific ions. Studies have demonstrated their effectiveness as chemosensors for ions like fluoride, leveraging changes in chemical shifts and optical properties (Chetia & Iyer, 2008).

Environmental Applications

The use of this compound in environmental applications, such as the treatment of drinking water contaminated with pyridine, showcases its importance in pollution control and environmental remediation. Research on the degradation mechanism of pyridine in water using techniques like dielectric barrier discharge has shed light on effective methods to remove harmful nitrogen heterocyclic compounds from water sources (Li et al., 2017).

Wirkmechanismus

Target of Action

2-(Diisopropylsilyl)pyridine, also known as PyDipSiH or Pyridyldiisopropylsilane , is primarily used as a reagent in acyloxylation reactions . Its primary targets are arenes, a class of aromatic hydrocarbons .

Mode of Action

The compound acts as a directing group in the Pd-catalyzed ortho C-H acyloxylation of arenes . This process involves the selective functionalization of carbon-hydrogen (C-H) bonds, which is a key step in the synthesis of complex organic molecules . The compound’s silicon-tethered pyridyl-containing directing group allows for highly efficient and regioselective acyloxylation .

Biochemical Pathways

These modifications can lead to various downstream effects, including the synthesis of complex organic molecules .

Result of Action

The primary result of this compound’s action is the efficient and regioselective acyloxylation of arenes . This process enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas in a cool, well-ventilated place . Additionally, the compound’s reactivity may be affected by the presence of other substances in its environment, such as the arenes it targets in acyloxylation reactions .

Safety and Hazards

2-(Diisopropylsilyl)pyridine is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation when inhaled . It is recommended to handle this compound with suitable protective equipment and avoid generating vapour or mist. It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper discusses the development of a unified and standardized one-pot sequence that converts pyridine derivatives into 1,2-diazepines by inserting a nitrogen atom . Another paper discusses the synthesis of 2-Pyridone-stabilized iridium silylene/silyl complexes .

Eigenschaften

InChI |

InChI=1S/C11H18NSi/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARDZIUPIJQZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232692-92-0 | |

| Record name | 2-(Diisopropylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)

![2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B3026991.png)